molecular formula C7H10N4OS B8807477 (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea CAS No. 93744-72-0

(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea

Cat. No.: B8807477
CAS No.: 93744-72-0
M. Wt: 198.25 g/mol
InChI Key: QZKUAGTZVSTUDG-UHFFFAOYSA-N
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Description

(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea is a chemical compound primarily used in laboratory settings. It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, and a thiourea moiety. This compound is often utilized in various chemical reactions and research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea typically involves the reaction of 4-methoxy-6-methyl-2-pyrimidinylamine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction parameters, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.

    Substitution: The methoxy and methyl groups on the pyrimidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidinyl derivatives.

Scientific Research Applications

(4-Methoxy-6-methyl-2-pyrimidinyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups on the pyrimidine ring can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-methyl-2H-pyran-2-one: This compound shares a similar pyrimidine ring structure but lacks the thiourea moiety.

    4-Methoxy-6-methyl-2-pyrimidinylamine: This compound is a precursor in the synthesis of (4-Methoxy-6-methyl-2-pyrimidinyl)thiourea and shares the pyrimidine ring structure.

Uniqueness

This compound is unique due to the presence of both the pyrimidine ring and the thiourea moiety, which confer distinct chemical and biological properties

Properties

CAS No.

93744-72-0

Molecular Formula

C7H10N4OS

Molecular Weight

198.25 g/mol

IUPAC Name

(4-methoxy-6-methylpyrimidin-2-yl)thiourea

InChI

InChI=1S/C7H10N4OS/c1-4-3-5(12-2)10-7(9-4)11-6(8)13/h3H,1-2H3,(H3,8,9,10,11,13)

InChI Key

QZKUAGTZVSTUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=S)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25 g of the compound from Example 3 and 55 ml of 10% aqueous sodium hydroxide was heated on the steam bath for 30 minutes, cooled, neutralized with aqueous HCl to pH 8, filtered, washed with water, dried by suction, and washed with ether to afford 16 g of the title compound, m.p. 220° d.
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25 g
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55 mL
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Reaction Step One
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0 (± 1) mol
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